![molecular formula C15H16BrN7O2 B6533988 1-(5-bromofuran-2-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1058456-08-8](/img/structure/B6533988.png)
1-(5-bromofuran-2-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, molecules of this complexity are typically synthesized in multiple steps, each introducing a new part of the molecule. The synthesis would likely involve formation of the individual rings, followed by their connection through various chemical reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromofuran and triazolopyrimidine rings are aromatic, contributing to the stability of the molecule. The piperazine ring is a saturated 6-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties .科学的研究の応用
1. Inhibitor of Ubiquitin Specific Peptidase 28 (USP28) This compound has been found to be a potent inhibitor of USP28, a protein associated with the occurrence and development of various malignancies . It has been validated as a promising therapeutic target for cancer therapy .
Antiproliferative Agent
A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety, which includes this compound, have shown moderate to good antiproliferative activity against several cancer cell lines .
Inhibitor of Cell Cycle Progression
The compound has been found to inhibit the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Apoptosis Inducer
This compound has been found to induce apoptosis in cancer cells, likely through the mitochondrial pathway. This is accompanied by a decrease in the mitochondrial membrane potential, activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, and down-regulation of Bcl-2 and Mcl-1 .
Fluorescent Probe
Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes .
Structural Units of Polymers
These heterocycles have also been used as structural units of polymers .
作用機序
Target of Action
The primary target of F5062-0271 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication.
Mode of Action
F5062-0271 acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, F5062-0271 prevents cells from entering the S phase, where DNA replication occurs. This leads to cell cycle arrest and can induce apoptosis, or programmed cell death .
Result of Action
The result of F5062-0271’s action is the inhibition of cell proliferation . By preventing cells from progressing through the cell cycle, the compound can effectively halt the growth of rapidly dividing cells . This makes F5062-0271 a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5-bromofuran-2-yl)-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN7O2/c1-2-23-14-12(19-20-23)13(17-9-18-14)21-5-7-22(8-6-21)15(24)10-3-4-11(16)25-10/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMIISQJUKHPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。